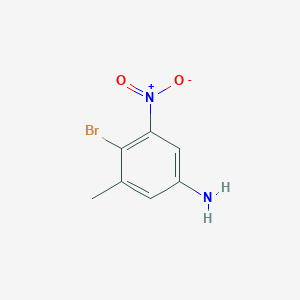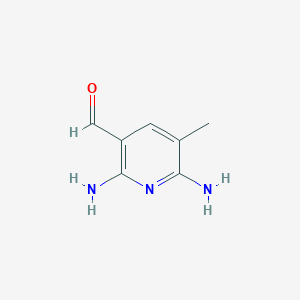
2-Bromo-5-chloro-3-methylaniline
Übersicht
Beschreibung
“2-Bromo-5-chloro-3-methylaniline” is a chemical compound with the molecular formula C7H6BrClN. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-3-methylaniline” could involve a multistep process. The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chloro-3-methylaniline” consists of a benzene ring with bromine, chlorine, and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-chloro-3-methylaniline” could include reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-chloro-3-methylaniline” include its molecular weight, which is 220.5 g/mol .Wissenschaftliche Forschungsanwendungen
G-Quadruplexes and Modified Nucleotides
Research on G-quadruplexes, which are structures formed by guanine-rich sequences of nucleotides, has utilized analogs of natural nucleotides incorporating halogenated modifications. These studies aim to understand the stability and folding topology of DNA and RNA oligonucleotides with potential applications in structural biology and therapeutic development (J. Sagi, 2014).
Alternative Fumigants in Agriculture
In agriculture, the search for alternatives to methyl bromide for soil fumigation has led to the exploration of other bromine and chlorine-containing compounds. These efforts aim to identify more environmentally friendly and effective methods for controlling pests and diseases in crops, such as strawberries (H. Ajwa et al., 2002).
Electrochemical Surface Finishing and Energy Storage
The application of haloaluminate room-temperature ionic liquids, including those containing bromine and chlorine, in electrochemical technologies for surface finishing and energy storage has been reviewed. This highlights the evolving use of halogenated compounds in advanced manufacturing and energy applications (T. Tsuda et al., 2017).
Environmental and Health Impact Studies
Studies on the environmental and health impacts of polybrominated and polychlorinated compounds, including dioxins and furans, provide critical insights into the toxicological profiles and environmental persistence of these compounds. This research underpins regulatory and remediation efforts to address contamination and exposure risks (L. Birnbaum et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBVPILHGUERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methylaniline | |
CAS RN |
631910-14-0 | |
| Record name | 2-bromo-5-chloro-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


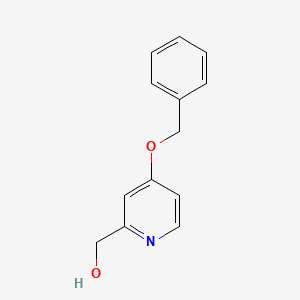

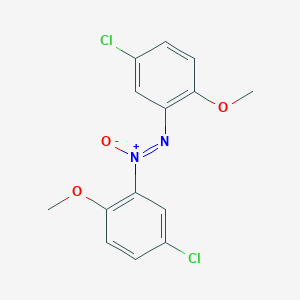
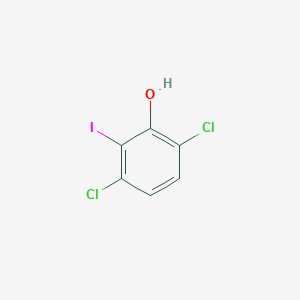
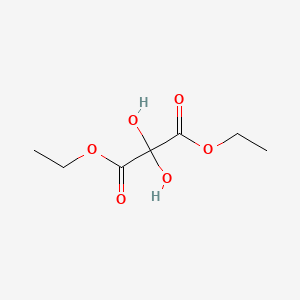
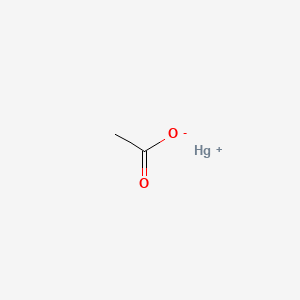
![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/structure/B3275891.png)


